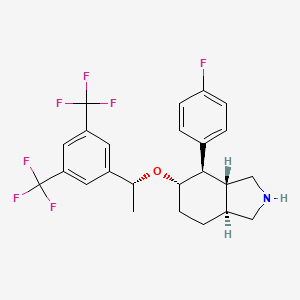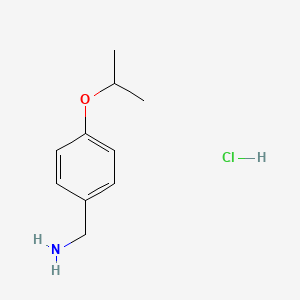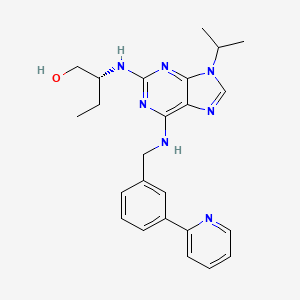
1-Boc-3-bromo-5-nitro-1H-indazole
Vue d'ensemble
Description
1-Boc-3-bromo-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a nitrogen atom at the 1-position and a nitrogen atom at the 2-position of the benzene ring. The presence of a Boc group (tert-butoxycarbonyl) suggests that it is a protected derivative, commonly used in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One approach is the regioselective one-pot, three-component synthesis, which involves the reaction of 2-nitroarylaldehydes, primary amines, and alkynes catalyzed by copper(I) bromide and zinc(II) triflate . Another method utilizes nitrosobenzenes as aminating reagents in a rhodium and copper-catalyzed C-H activation and C-N/N-N coupling . Additionally, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines and benzyne . These methods highlight the versatility and broad substrate scope in the synthesis of indazole derivatives.
Molecular Structure Analysis
The molecular structure of indazole derivatives has been studied using various techniques. For instance, the crystal and molecular structure of biologically active nitroindazoles have been characterized by X-ray diffraction and NMR spectroscopy, with dihedral angles in the crystal structures agreeing with parameters calculated using DFT B3LYP calculations . The planarity of the indazole fused-ring system and the orientation of substituents such as nitro groups have been detailed in other studies .
Chemical Reactions Analysis
Indazole derivatives can participate in a range of chemical reactions. The presence of a nitro group and a bromine atom in the molecule suggests potential for further functionalization. For example, nitroindazoles have been shown to be potent inhibitors of nitric oxide synthase (NOS) enzyme activity, indicating that they can engage in biological interactions . The reactivity of the bromine atom could also be exploited in cross-coupling reactions to introduce additional substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and halogens like bromine can affect the compound's density, thermal stability, and detonation properties . Vibrational studies and quantum chemical calculations can provide insights into the compound's thermodynamic properties, HOMO-LUMO energy gap, and non-linear properties such as electric dipole moment and hyperpolarizability . These properties are crucial for understanding the behavior of the compound in various environments and potential applications in materials science.
Applications De Recherche Scientifique
Crystal and Molecular Structure
Research on similar nitroindazoles, such as 3-Bromo-1-methyl-7-nitro-1H-indazole, has been conducted to understand their crystal and molecular structures through X-ray diffraction and NMR spectroscopy. These studies have helped in elucidating intermolecular interactions, including halogen bonds and hydrogen bonding, which are crucial for designing compounds with desired physical and chemical properties (Cabildo et al., 2011).
Chemical Synthesis
1-Boc-3-bromo-5-nitro-1H-indazole serves as a versatile precursor in the synthesis of a variety of biologically active compounds. For instance, its incorporation into the synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates its utility in creating triazole-based scaffolds, which are significant for developing peptidomimetics and HSP90 inhibitors (Ferrini et al., 2015). Another example is the development of an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives, highlighting the importance of 1H-indazole derivatives as kinase inhibitors in medicinal chemistry (Chevalier et al., 2018).
Medicinal Chemistry
The indazole nucleus is a common motif in drug discovery due to its relevance in creating kinase inhibitors and other therapeutic agents. Studies on indazole derivatives, including those involving bromo and nitro groups, have led to the identification of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. This research contributes to the development of novel therapeutic strategies and drug candidates (Zhu et al., 2019).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that nitro-containing compounds like this one can undergo reduction to form reactive species, which may interact with various cellular targets .
Action Environment
The action of 1-Boc-3-bromo-5-nitro-1H-indazole can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOEKHPBGLTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-bromo-5-nitro-1H-indazole | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)












